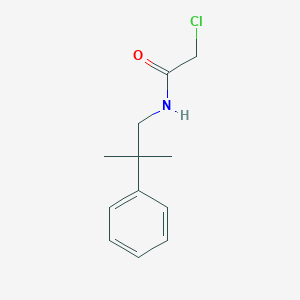

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHRMRADUBMJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCl)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide can be achieved through the reaction of 2-methyl-2-phenylpropylamine with chloroacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

Major Products Formed:

Nucleophilic Substitution: The major products are the substituted amides or thioamides.

Hydrolysis: The major products are the corresponding amine and acetic acid derivatives.

Scientific Research Applications

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Branching vs.

- Aromatic Substitution : Unlike NPCA, which has a simple phenyl group, the target compound’s branched chain may enhance lipophilicity, affecting bioavailability .

- CCS Values : The CCS of the target compound (150.9 Ų) suggests a compact structure compared to more elongated analogs, influencing gas-phase ion mobility .

Crystallographic and Conformational Analysis

- Hydrogen Bonding : NPCA forms infinite chains via N–H⋯O interactions, whereas the target compound’s bulky substituents may disrupt such packing, leading to lower melting points .

- Dihedral Angles : In NPCA, the amide group forms a 16.0° dihedral angle with the phenyl ring, while the target compound’s conformation is likely more constrained due to its branched chain .

Biological Activity

2-Chloro-N-(2-methyl-2-phenylpropyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant case studies, highlighting its significance in therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for this compound is . The compound features a chloroacetamide functional group, which is known for its reactivity and potential to interact with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 2-methyl-2-phenylpropanamine under controlled conditions. This process can yield various derivatives, which may exhibit differing biological activities.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The chloroacetamide group can inhibit enzyme activity by modifying active sites.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent through its ability to disrupt bacterial cell functions.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies involving various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

These findings highlight the potential of this compound as a candidate for cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its use as an antimicrobial agent.

- Cancer Treatment Research : In vitro experiments conducted on human breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress that contributes to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, chloroacetyl chloride reacts with 2-methyl-2-phenylpropylamine in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via TLC, followed by filtration and solvent evaporation . Optimization involves adjusting stoichiometry (e.g., excess amine to minimize side products) and temperature (room temperature vs. reflux) to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the acetamide backbone (C=O at ~165–170 ppm) and chloroethyl group (CH₂Cl at ~4.0–4.5 ppm). Aromatic protons in the phenyl group appear at 6.5–7.5 ppm .

- IR Spectroscopy : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₅ClNO) and fragmentation patterns .

Q. How is the compound utilized in agrochemical research?

- Methodological Answer : Chloroacetamide derivatives are precursors for herbicides like propachlor and alachlor. The 2-methyl-2-phenylpropyl group may enhance lipophilicity, improving membrane penetration in target plants. Bioactivity assays (e.g., inhibition of fatty acid elongation in weeds) are conducted to evaluate efficacy .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software determines bond lengths, angles, and torsional conformations. For example, the chloroacetamide group often adopts a planar geometry, while the 2-methyl-2-phenylpropyl moiety introduces steric hindrance, affecting crystal packing . Discrepancies between computational (DFT) and experimental bond angles may arise from crystal lattice forces .

Q. What strategies address contradictions in synthetic yield data across studies?

- Methodological Answer : Yield variability often stems from differences in purification (e.g., column chromatography vs. recrystallization) or solvent choice (e.g., DMF vs. THF). Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., reaction time, catalyst loading) to reconcile discrepancies .

Q. How does the chiral center in related chloroacetamides influence biological activity, and how is enantiomeric purity assessed?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. For example, the (R)-enantiomer of 2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide may exhibit higher binding affinity to target enzymes. Circular dichroism (CD) spectroscopy validates enantiomeric excess (>95%) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., COVID-19 main protease) by analyzing binding energy (ΔG) and hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.